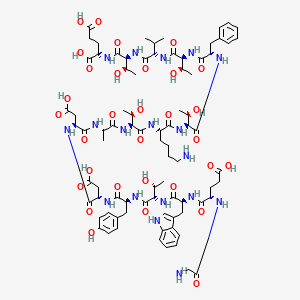

H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes glycine, glutamic acid, tryptophan, threonine, tyrosine, aspartic acid, alanine, lysine, phenylalanine, and valine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) to form an active ester.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

化学反应分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Specific amino acids within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis using oligonucleotides.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Bioactivity and Health Benefits

Bioactive peptides, including H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH, are known to possess significant biological activities such as:

- Antioxidative Effects : These peptides can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : They may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : Some peptides exhibit the ability to inhibit the growth of bacteria, viruses, and fungi, making them candidates for developing new antimicrobial agents.

- Immunomodulation : They can enhance or suppress immune responses, which is crucial for autoimmune diseases and immunotherapy .

Pharmaceutical Applications

The unique properties of this peptide make it a candidate for various pharmaceutical applications:

- Drug Development : Peptides like this compound are being explored for their roles in drug formulations targeting specific pathways related to cancer, inflammation, and metabolic disorders .

Case Study: Anticancer Properties

Research indicates that certain bioactive peptides can induce apoptosis in cancer cells. The specific sequence of amino acids in this compound might interact with cellular receptors involved in cancer pathways, promoting cell death or inhibiting proliferation .

Nutraceuticals and Functional Foods

In the food industry, bioactive peptides derived from food proteins are gaining traction as functional ingredients that contribute to health benefits:

- Functional Foods : Incorporating peptides like this compound into food products can enhance their nutritional value and provide health benefits such as improved digestion and cardiovascular health .

Cosmetic Applications

The cosmetic industry is increasingly utilizing bioactive peptides for their skin benefits:

- Skin Health : Peptides can stimulate collagen synthesis, improve skin elasticity, and reduce signs of aging. This compound may be formulated into topical products aimed at enhancing skin appearance and texture .

作用机制

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved depend on the specific peptide and its target.

相似化合物的比较

Similar Compounds

H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH: is similar to other peptides with sequences that include glycine, glutamic acid, tryptophan, threonine, tyrosine, aspartic acid, alanine, lysine, phenylalanine, and valine.

Taspoglutide: A peptide with a similar sequence used in the treatment of diabetes.

Semaglutide: Another peptide with a related sequence used as a medication for diabetes.

Uniqueness

The uniqueness of This compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interaction with molecular targets, making it distinct from other peptides.

生物活性

H-Gly-Glu-Trp-Thr-Tyr-Asp-Asp-Ala-Thr-Lys-Thr-Phe-Thr-Val-Thr-Glu-OH, commonly referred to as a peptide, is a complex molecule composed of 18 amino acids. It has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, including neuroprotective effects, antioxidant properties, and roles in metabolic regulation. This article delves into the biological activity of this peptide, supported by various studies and data.

- Molecular Formula : C83H118N18O31

- Molecular Weight : 1863.93 g/mol

- CAS Number : 160291-75-8

1. Neuroprotective Effects

Research indicates that peptides similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain peptides can inhibit apoptosis in neuronal cells and promote cell survival under oxidative stress conditions.

- Case Study : In a study involving neuroblastoma cells, a peptide derived from the sequence demonstrated significant reductions in cell death when exposed to neurotoxic agents, suggesting a protective mechanism against neurodegenerative diseases .

2. Antioxidant Properties

The antioxidant capacity of this peptide has been evaluated through various assays. Peptides with aromatic amino acids like Trp and Tyr are known to scavenge free radicals effectively.

- Research Findings : A comparative analysis showed that peptides containing Trp exhibited higher antioxidant activity than those without it. The IC50 value for the peptide's antioxidant activity was found to be significantly lower than that of common antioxidants like ascorbic acid .

3. Metabolic Regulation

Peptides similar to this compound have been implicated in metabolic processes, particularly in glucose regulation and lipid metabolism.

- Study Insights : In vitro studies demonstrated that this peptide could enhance insulin sensitivity in adipocytes, leading to improved glucose uptake. This suggests potential applications in managing diabetes .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Inhibits apoptosis in neuronal cells | |

| Antioxidant | Scavenges free radicals; IC50 lower than ascorbic acid | |

| Metabolic Regulation | Enhances insulin sensitivity |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : The presence of specific amino acids may facilitate signaling pathways that protect against oxidative stress.

- Antioxidant Activity : The structure allows for electron donation to free radicals, neutralizing them effectively.

- Metabolic Effects : Interaction with insulin receptors may enhance signaling pathways involved in glucose metabolism.

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H118N18O31/c1-37(2)63(77(125)101-67(42(7)105)79(127)90-52(83(131)132)26-28-60(111)112)96-82(130)68(43(8)106)100-75(123)54(30-44-16-10-9-11-17-44)95-80(128)65(40(5)103)98-71(119)50(20-14-15-29-84)89-78(126)64(39(4)102)97-69(117)38(3)87-72(120)56(33-61(113)114)92-74(122)57(34-62(115)116)93-73(121)53(31-45-21-23-47(107)24-22-45)94-81(129)66(41(6)104)99-76(124)55(32-46-36-86-49-19-13-12-18-48(46)49)91-70(118)51(25-27-59(109)110)88-58(108)35-85/h9-13,16-19,21-24,36-43,50-57,63-68,86,102-107H,14-15,20,25-35,84-85H2,1-8H3,(H,87,120)(H,88,108)(H,89,126)(H,90,127)(H,91,118)(H,92,122)(H,93,121)(H,94,129)(H,95,128)(H,96,130)(H,97,117)(H,98,119)(H,99,124)(H,100,123)(H,101,125)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t38-,39+,40+,41+,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-,66-,67-,68-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTPHICVIGDBBQ-UCJIRYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H118N18O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1863.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。